molecular formula C8H3BrF4N2 B13436835 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13436835
M. Wt: 283.02 g/mol
InChI Key: UBXCTHHFVJSRQC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine and fluorine atoms at positions 5 and 6 undergo nucleophilic and electrophilic substitutions under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Source
Bromine Replacement Pd(PPh₃)₄, K₂CO₃, Suzuki coupling partnersBiaryl derivatives (e.g., 5-aryl-substituted)65–78%
Fluorine Displacement CuI, L-proline, arylboronic acids6-Aryl-5-bromo derivatives52–68%

Key findings:

  • Suzuki-Miyaura cross-coupling replaces bromine with aryl/heteroaryl groups, facilitated by palladium catalysis .

  • Ullmann-type coupling replaces fluorine under copper catalysis but requires elevated temperatures (90–110°C) .

Functionalization of the Benzimidazole Core

The nitrogen atoms in the imidazole ring participate in alkylation and acylation reactions.

Reaction Conditions Products Applications
N-Alkylation K₂CO₃, DMF, alkyl halides (e.g., CH₃I)1-Alkyl derivatives (e.g., 1-methyl)Enhanced bioavailability
N-Acylation EDCl, DMAP, RCOCl1-Acylated derivativesProdrug synthesis

Example protocol from :

  • Dissolve 5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (1 mmol) in DMF.

  • Add K₂CO₃ (2 mmol) and methyl iodide (1.2 mmol).

  • Stir at 60°C for 12 hours → 1-methyl derivative (72% yield).

Trifluoromethyl Group Reactivity

Reaction Conditions Outcome
Photochemical C–F Activation UV light, Ru(bpy)₃Cl₂, H₂O/CH₃CNPartial defluorination to CHF₂ or CH₂F
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at position 4 (meta to CF₃)

Condensation and Cyclization

The compound serves as a precursor for heterocyclic expansions:

Reaction Protocol Products
Imidazo[4,5-b]pyridine Formation NH₄OAc, substituted aldehydes, ethanol refluxFused tricyclic derivatives
Thiazole Ring Fusion Lawesson’s reagent, thioureasImidazothiazole hybrids

Data from :

  • Condensation with 4-chlorobenzaldehyde under acidic conditions yields imidazo[4,5-b]pyridine derivatives (58% yield).

Stability and Degradation Pathways

The compound degrades under harsh conditions:

Condition Observation Mechanism
Strong Base (NaOH, 100°C) Hydrolysis of imidazole ring → diaminesNucleophilic attack at C2
Oxidative (H₂O₂, Fe³⁺) CF₃ → COOH conversionRadical-mediated oxidation

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals distinct reactivity patterns:

Compound Reactivity Profile Key Difference
5-Bromo-2-(trifluoromethyl)-1H-benzimidazoleHigher bromine substitution activityLacks fluorine at position 6
6-Fluoro-2-chlorobenzimidazoleEnhanced electrophilic substitution at C5Simpler halogenation pattern

Scientific Research Applications

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents . The structural similarity of these compounds to naturally occurring nucleotides allows them to interact with various biological targets.

Target Interactions : The primary mechanism of action for benzimidazole derivatives involves their interaction with enzymes and proteins. For instance, they can inhibit casein kinases, which play a crucial role in cell cycle regulation and other cellular processes.

Biochemical Pathways : These compounds influence several biochemical pathways by modulating cell signaling cascades and gene expression. The ability to affect cellular metabolism is also notable, as they can alter metabolic flux through interactions with enzymes and cofactors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated promising anticancer activity. In laboratory settings, it has been shown to induce apoptosis in cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can suppress tumor growth in animal models .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. Specific derivatives have shown potent activity against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values significantly lower than standard treatments like albendazole .

Research Findings and Case Studies

Activity Type Tested Model IC50 Values Reference
AntimicrobialVarious bacterial strains< 1 µM
AnticancerMCF cell line25.72 ± 3.95 µM
AntiparasiticGiardia intestinalis< 1 µM
AntimalarialPlasmodium falciparum strains5.98 µM (W2), 6.12 µM (D6)

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)

InChI Key

UBXCTHHFVJSRQC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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